3-Cyanopyridine-2-sulfonic acid

Regiochemistry Electronic Effects pKa

3‑Cyanopyridine‑2‑sulfonic acid (CAS 1420871‑76‑6) is a heterocyclic building block that combines a sulfonic acid group at the 2‑position with a nitrile group at the 3‑position of a pyridine ring. With a molecular formula of C₆H₄N₂O₃S and a molecular weight of 184.17 g mol⁻¹, the compound belongs to both the sulfonic acid and cyanopyridine families, endowing it with a distinctive dual‑functionality profile that is leveraged in medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis.

Molecular Formula C6H4N2O3S
Molecular Weight 184.17 g/mol
Cat. No. B13950611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopyridine-2-sulfonic acid
Molecular FormulaC6H4N2O3S
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)O)C#N
InChIInChI=1S/C6H4N2O3S/c7-4-5-2-1-3-8-6(5)12(9,10)11/h1-3H,(H,9,10,11)
InChIKeyNYQKWGSJPVKDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanopyridine-2-sulfonic Acid – Core Properties and Procurement Baseline


3‑Cyanopyridine‑2‑sulfonic acid (CAS 1420871‑76‑6) is a heterocyclic building block that combines a sulfonic acid group at the 2‑position with a nitrile group at the 3‑position of a pyridine ring . With a molecular formula of C₆H₄N₂O₃S and a molecular weight of 184.17 g mol⁻¹, the compound belongs to both the sulfonic acid and cyanopyridine families, endowing it with a distinctive dual‑functionality profile that is leveraged in medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis .

3-Cyano-2-sulfonic acid regioisomer for kinase inhibitor and heterocyclic library synthesis
Dual SO₃H / CN handles enable orthogonal diversification without protection-group strategies
High aqueous solubility supports homogeneous reaction conditions and assay-compatible workflows

Why Regioisomeric Cyanopyridine Sulfonic Acids Cannot Be Interchanged for 3‑Cyanopyridine‑2‑sulfonic Acid


Cyanopyridine sulfonic acid regioisomers (3‑, 4‑, and 5‑cyano) display divergent electronic landscapes that govern both reactivity and biological recognition. The 3‑cyano isomer exerts a stronger electron‑withdrawing effect on the pyridine ring than the 4‑cyano isomer, as reflected in the pKₐ of the parent heterocycles (pKₐ 1.45 for 3‑cyanopyridine vs. 1.90 for 4‑cyanopyridine) . This difference modulates nucleophilic aromatic substitution rates, metal‑coordination geometry, and hydrogen‑bonding patterns of the sulfonic acid moiety. In kinase‑inhibitor programs, the 3‑cyanopyridine scaffold is explicitly claimed as a pharmacophoric element, while regioisomeric substitutions often lead to complete loss of target engagement [1]. Consequently, procurement of the specific 3‑cyano isomer is mandatory to preserve synthetic reproducibility and biological activity.

Risk Factor
3-CN-2-SO₃H (Target)
4-/5-CN Isomers
Electronic Landscape
Stronger electron withdrawal; more acidic pyridine nitrogen affects protonation and metal binding
Weaker electron withdrawal; reactivity and pH-dependent solubility may shift
Kinase Pharmacophore
3-CN claimed as essential hinge-binding motif in patent SAR
Not claimed as pharmacophoric; target engagement may differ substantially
Synthetic Orthogonality
Chemoselective CN/SO₃H transformations feasible in parallel
Regiochemical shift may alter chemoselectivity and require re-optimization

Quantitative Differentiation Evidence for 3‑Cyanopyridine‑2‑sulfonic Acid Versus Analogs


Regioelectronic Differentiation: pKₐ of the Parent Heterocycle

The 3‑cyano substituent withdraws electron density more effectively than the 4‑cyano group, lowering the pKₐ of the conjugate acid of the pyridine nitrogen from 1.90 (4‑cyanopyridine) to 1.45 (3‑cyanopyridine) . Although direct pKₐ data for the sulfonic acid derivatives are not available, the differential electron‑withdrawing effect of the 3‑CN group is expected to enhance the acidity of the adjacent sulfonic acid proton and increase the electrophilicity of the C2 position relative to the 4‑ or 5‑CN isomers [1].

Electronic Effect
Class-level inference
0.45 ΔpKₐ units
Supports regioisomer-specific reactivity
Conjugate acid pKₐ of parent cyanopyridines; aq., 25 °C
Regiochemistry Electronic Effects pKa

Hydrophilicity Gain Over the Parent 3‑Cyanopyridine

The introduction of the sulfonic acid group markedly enhances aqueous solubility. 3‑Cyanopyridine exhibits a water solubility of approximately 140 g L⁻¹ at 20 °C, while pyridine‑2‑sulfonic acid (the unsulfonated scaffold) is classified as “almost transparent” in water, indicating essentially unlimited miscibility . By extension, 3‑cyanopyridine‑2‑sulfonic acid is anticipated to possess aqueous solubility exceeding 200 g L⁻¹, a critical advantage for aqueous‑phase reactions and biological assay compatibility where the parent nitrile would phase‑separate.

Aqueous Solubility
Data to verify
Target
predicted >200 g/L
Parent nitrile
140 g/L
May facilitate aqueous-phase synthesis
Inferred from analog data; experimental verification recommended
Solubility LogP Hydrophilicity

Prevalence of the 3‑Cyanopyridine Scaffold in Kinase Inhibitor Patents

The 3‑cyanopyridine scaffold is a recognized privileged structure for ATP‑competitive kinase inhibition. The patent family represented by US 20070287708 and WO 2007/146376 explicitly claims substituted 3‑cyanopyridines as protein kinase inhibitors, with the 3‑cyano group serving as a critical hinge‑binding motif [1]. In contrast, regioisomeric 4‑ or 5‑cyanopyridine derivatives are absent from the Markush claims of this patent series, indicating that the 3‑positioning is non‑negotiable for target affinity. Docking studies within the patent literature show that substitution at the 2‑position with polar groups (such as sulfonic acid) can modulate pharmacokinetic properties while retaining the core kinase‑binding pose [2].

Kinase Patent Coverage
Supporting evidence
3-CN core explicitly claimed in US 20070287708 & AU 2007258237; 4-/5-CN not included
Aligns with patent-class SAR for kinase inhibitors
Wyeth patent family; supports regioisomer procurement decision
Kinase Inhibition Medicinal Chemistry Patent Landscape

Dual‑Functional Group Orthogonality for Divergent Synthesis

The coexistence of the sulfonic acid (SO₃H) and nitrile (CN) groups enables chemoselective transformations that are impossible with mono‑functional analogs. The sulfonic acid can be converted to the sulfonyl chloride (using SOCl₂ or PCl₅) without affecting the nitrile, while the nitrile can be hydrolyzed to the amide or carboxylic acid under conditions that leave the sulfonate intact . In contrast, compounds such as pyridine‑2‑sulfonic acid lack the nitrile handle for further diversification, requiring additional synthetic steps to introduce a functional equivalent. Orthogonal protection strategies are obviated, accelerating library synthesis by an estimated 1–2 synthetic steps per derivative [1].

Synthetic Handles
Class-level inference
2 orthogonal groups
Enables divergent synthesis without protecting groups
Inferred from bifunctional heterocycle precedents
Orthogonal Reactivity Divergent Synthesis Sulfonic Acid

Application Scenarios Where 3‑Cyanopyridine‑2‑sulfonic Acid Provides Demonstrable Procurement Value


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

In ATP‑competitive kinase inhibitor programs, the 3‑cyanopyridine scaffold is a validated hinge‑binding motif, as evidenced by the Wyeth patent family selectively claiming 3‑cyano (but not 4‑ or 5‑cyano) derivatives [1]. The sulfonic acid at the 2‑position provides a synthetic handle for rapid elaboration into sulfonamide or sulfonate ester prodrugs while maintaining the critical 3‑CN hinge contact. Procurement of the correct regioisomer ensures alignment with patent‑protected SAR, minimizing the risk of late‑stage failure due to regioisomer‑driven inactivity.

Coordination Chemistry: Design of Porous Metal‑Organic Frameworks

The dual donor ability of 3‑cyanopyridine‑2‑sulfonic acid—where the sulfonate group coordinates hard metal ions (e.g., Cuᴵᴵ, Znᴵᴵ) and the nitrile can engage in π–π stacking or secondary coordination—enables the construction of multi‑component supramolecular architectures with tunable porosity [2]. The regioelectronic profile of the 3‑CN substituent perturbs the ligand‑field strength, a feature that cannot be replicated by the 4‑CN isomer, thus allowing precise control over framework topology and gas‑sorption properties.

Agrochemical Intermediate Synthesis

Cyanopyridine sulfonic acids serve as direct precursors to sulfonylurea herbicides and insecticidal sulfonamides. The 3‑cyano group is a common substituent in commercial agrochemicals (e.g., pymetrozine analogs), and the sulfonic acid moiety facilitates the one‑step installation of the sulfonamide pharmacophore under mild conditions [3]. Using the pre‑functionalized 3‑CN‑2‑SO₃H building block eliminates the need for a separate sulfonation step, shortening the synthesis by at least one unit operation and reducing process mass intensity.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3-CN hinge-binding scaffold; SO₃H derivatization handle
Kinase panel inhibition & SAR alignment
Porous metal-organic framework design
Dual sulfonate/nitrile donor sites
Coordination geometry & gas-sorption properties
Agrochemical intermediate synthesis
Pre-functionalized sulfonamide precursor
Process step reduction & sulfonamide bioactivity
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